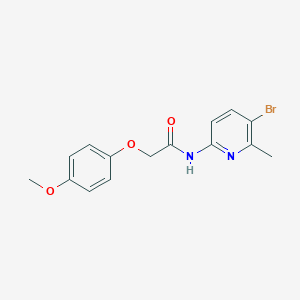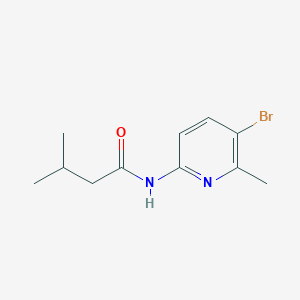![molecular formula C23H29N3O3 B250788 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B250788.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide, also known as compound X, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X is not fully understood, but research suggests that it may function as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a role in regulating gene expression, and their inhibition can lead to changes in cell behavior, including the induction of apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound X can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth and proliferation. Additionally, this compound X has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X in lab experiments is its specificity for cancer cells, which reduces the potential for off-target effects. Additionally, this compound X has been shown to be effective in various cancer cell lines, making it a promising candidate for further study. However, one limitation of using this compound X in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X. One area of interest is the development of more efficient synthesis methods to improve yield and reduce cost. Additionally, further research is needed to fully understand the mechanism of action of this compound X and its potential as a therapeutic agent. Other future directions include exploring the potential of this compound X in combination with other cancer treatments, as well as investigating its potential in other diseases beyond cancer.
Méthodes De Synthèse
Compound X can be synthesized through a multi-step process involving the reaction of various chemical N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamides. The first step involves the reaction of 4-acetyl-1-piperazine with 4-bromoaniline to form N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide. This intermediate product is then reacted with 4-isopropylphenol and chloroacetyl chloride to form N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X.
Applications De Recherche Scientifique
Compound X has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-isopropylphenoxy)acetamide X exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound X has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
Formule moléculaire |
C23H29N3O3 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C23H29N3O3/c1-17(2)19-4-10-22(11-5-19)29-16-23(28)24-20-6-8-21(9-7-20)26-14-12-25(13-15-26)18(3)27/h4-11,17H,12-16H2,1-3H3,(H,24,28) |
Clé InChI |
WUOKNRURGNLHSY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B250705.png)
![5-(3-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B250708.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)




![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
